![molecular formula C7H6Br2N4S B13304555 5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13304555.png)
5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of thiophene-linked 1,2,4-triazoles.
Preparation Methods
The synthesis of 5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates. This is followed by cyclization through heating in aqueous sodium hydroxide to yield the corresponding triazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include haloaryl isothiocyanates and secondary amines.
Cyclization Reactions: Heating in aqueous sodium hydroxide is a typical condition.
Oxidation and Reduction Reactions: These reactions can be facilitated by specific catalysts and conditions.
The major products formed from these reactions include various triazole derivatives, which can exhibit significant biological activities .
Scientific Research Applications
5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine has been extensively studied for its antimicrobial and chemotherapeutic properties. It has shown marked activity against Gram-positive and Gram-negative bacteria, particularly Escherichia coli . Additionally, it exhibits potent anti-proliferative activity against cancer cell lines such as HepG-2 and MCF-7 . Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of pathogenic bacteria and cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential cellular processes in these organisms .
Comparison with Similar Compounds
Similar compounds include other thiophene-linked 1,2,4-triazoles, such as 5-(4-bromophenyl)-1H-1,2,4-triazole and 5-(5-bromothiophen-2-yl)-1H-1,2,4-triazole . What sets 5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine apart is its unique structural features and potent biological activities, particularly its antimicrobial and anti-proliferative properties .
Properties
Molecular Formula |
C7H6Br2N4S |
|---|---|
Molecular Weight |
338.02 g/mol |
IUPAC Name |
5-bromo-1-[(5-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6Br2N4S/c8-5-2-1-4(14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12) |
InChI Key |
OELMTSJFSBZZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


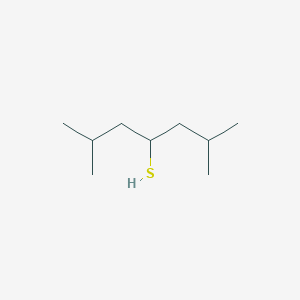


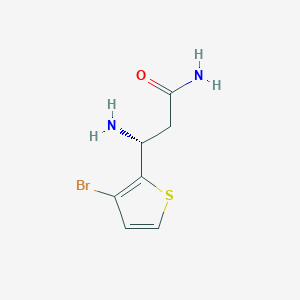
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)

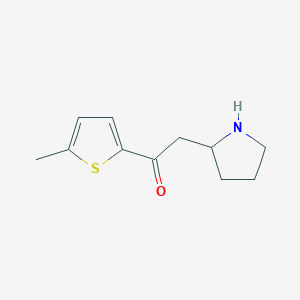
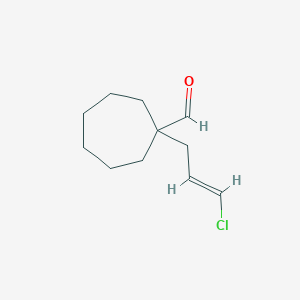
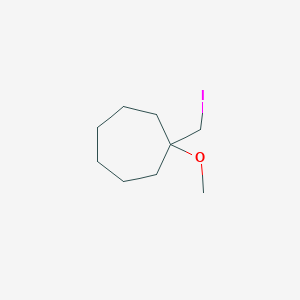
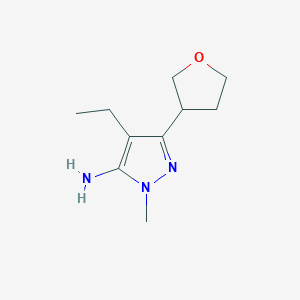
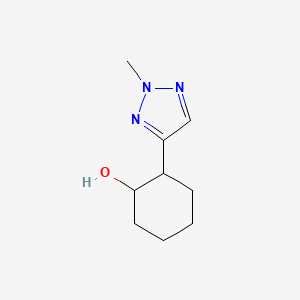
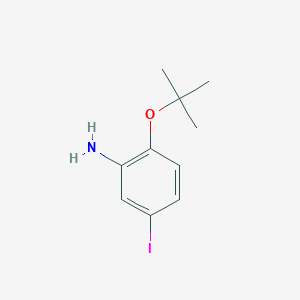
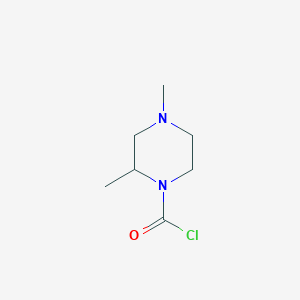
![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)
